MAGE-1 (96-104) MAGE-1 (96-104) Melanoma-associated antigen 1; MAGE-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC3659147
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MAGE-1 (96-104)

CAS No.:

Cat. No.: VC3659147

Molecular Formula:

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* For research use only. Not for human or veterinary use.

MAGE-1 (96-104) -

Specification

Introduction

Structure and Sequence

MAGE-1 (96-104) has been definitively identified as having the amino acid sequence SLFRAVITK . This sequence represents a specific epitope that can be recognized by the human immune system when presented by appropriate Major Histocompatibility Complex (MHC) molecules on the surface of cells.

The peptide is primarily restricted by HLA-A3 and HLA-A11, meaning it binds to these specific MHC class I molecules to form complexes that can be recognized by CD8+ T cells . Additionally, research has shown a specific association with the HLA-A*03:01 allele . This HLA restriction determines which patients might benefit from therapies targeting this epitope, as only individuals with matching HLA types would be expected to mount an effective immune response.

Peptide-MHC Interaction

The interaction between MAGE-1 (96-104) and its restricting HLA molecules is critical for immune recognition. Biotinylated peptide/MHC complexes with streptavidin, forming tetramers, have been developed to study this interaction. These tetramers specifically recognize CD8+ T cells that are capable of responding to the MAGE-1 (96-104) epitope and can be utilized in the analysis of individual antigen-specific T cells .

Immunological Properties

MAGE-1 (96-104) has demonstrated significant immunogenic properties in clinical studies. Research has shown that when administered with GM-CSF in Montanide ISA-51 adjuvant, this peptide can effectively stimulate immune responses in patients with melanoma .

T cells that recognize MAGE-1 (96-104) have been observed to secrete interferon-gamma (IFN-γ) in response to peptide-pulsed target cells. These responses have been detected both in peripheral blood and in the sentinel immunized node (the lymph node draining a vaccine site) following three weekly injections .

Response Dynamics

The magnitude of immune response to MAGE-1 (96-104) typically reaches its maximum after two vaccine administrations. Although the response may diminish afterward, it generally remains detectable for up to six weeks following the final vaccination . This temporal pattern of immune response provides important insights for designing optimal vaccination schedules in clinical applications.

Functional Activity

Most importantly from a therapeutic perspective, cytotoxic T lymphocytes (CTLs) specific for MAGE-1 (96-104) have demonstrated the ability to lyse tumor cell lines that express both the appropriate HLA-A restriction element and the MAGE-A1 protein . This functional activity is critical for the anti-tumor efficacy of any cancer vaccine and suggests that MAGE-1 (96-104)-specific T cells have the potential to eliminate cancer cells expressing the target antigen.

Role in Cancer Immunotherapy

The MAGE-1 (96-104) peptide has been incorporated into peptide-based vaccines designed to treat melanoma and potentially other cancer types. Its role in cancer immunotherapy is supported by several key characteristics that make it a valuable target:

Tumor Specificity

MAGE-A antigens, including MAGE-A1 from which the 96-104 peptide is derived, exhibit high tumor specificity. They are expressed in various cancer types but have limited expression in normal tissues, primarily restricted to testicular germ cells . This expression pattern minimizes the risk of autoimmune reactions against normal tissues when targeting these antigens through immunotherapy.

Cross-Cancer Applications

Although initially studied in the context of melanoma, MAGE-1 (96-104) has potential applications in treating other cancer types. Since MAGE-A1 is expressed across multiple histologic types of cancer, the 96-104 epitope may be considered for inclusion in vaccines against other cancers beyond melanoma .

Clinical Applications and Vaccine Development

MAGE-1 (96-104) has been included in multiple peptide mixtures used in clinical trials for melanoma vaccination. One notable application was in a 12-peptide mixture administered to patients with resected stage IIB, III, or IV melanoma .

Multi-Peptide Vaccine Approaches

In clinical trials, MAGE-1 (96-104) has been combined with other peptides derived from melanocyte differentiation proteins and cancer-testis antigens. This approach aims to target multiple tumor antigens simultaneously, potentially increasing the likelihood of clinical benefit and reducing the risk of tumor escape through antigen loss.

The table below showcases peptides that have been used alongside MAGE-1 (96-104) in multi-peptide vaccine formulations:

HLA RestrictionSequenceAntigen and Position
HLA-A1DAEKSDICTDEYTyrosinase 240-251*
HLA-A1SSDYVIPIGTYTyrosinase 146-156
HLA-A1EADPTGHSYMAGE-A1 161-169
HLA-A1EVDPIGHLYMAGE-A3 168-176
HLA-A2YMDGTMSQVTyrosinase 369-377
HLA-A2IMDQVPFSVgp100 209-217
HLA-A2YLEPGPVTAgp100 280-288
HLA-A2GLYDGMEHLMAGE-A10 254-262
HLA-A3ALLAVGATKgp100 17-25
HLA-A3LIYRRRLMKgp100 614-622
HLA-A3/A11ASGPGGGAPRNY-ESO-1 53-62
HLA-A3/A11SLFRAVITKMAGE-A1 96-104

*With substitution of S for C at residue 244

Adjuvants and Delivery Systems

The immunogenicity of MAGE-1 (96-104) has been enhanced through the use of appropriate adjuvants. Studies have demonstrated that administering the peptide with GM-CSF in Montanide ISA-51 adjuvant effectively stimulates immune responses . This combination helps overcome the naturally low frequency of MAGE-A antigen-specific T cell precursors observed in both healthy donors and cancer patients .

Research Findings and Evidence

Multiple studies have investigated the immunogenicity and clinical utility of MAGE-1 (96-104). The evidence collectively supports the continued use of this epitope in cancer vaccines.

Immunogenicity Studies

Research has demonstrated that MAGE-1 (96-104) is immunogenic when administered as part of a peptide vaccine. In one study, immune responses were detected to at least one individual epitope in the sentinel immunized node of 63% of participants (22/35), in the peripheral blood mononuclear cells (PBMC) of 38% of participants (14/37), and in either the PBMC or the sentinel immunized node of 65% of participants (24/37) .

Most patients with positive responses had responses that were at least 10 times the background level, indicating robust immunological recognition . There was also a strong correlation between fold increase and measured magnitude in both sentinel immunized nodes and peripheral blood lymphocytes .

Immunological Hierarchy

Interestingly, research findings suggest that there is no clear hierarchy of immunogenicity based on whether a peptide is derived from a melanocytic differentiation protein or from a cancer-testis antigen like MAGE-A1. Instead, substantial variations in the immunogenicity of individual peptides likely result from combinations of factors including MHC-binding affinity, tolerance, patient repertoire, and other variables .

Temporal Response Patterns

A significant observation from clinical trials is that temporal changes in T-cell response during and after vaccination may provide clues to the regulation of T-cell responses to cancer antigens. For some peptides, reactivity is often transient, peaking after three or four vaccines, then returning to baseline or nearly to baseline after the full sequence of vaccines . This pattern highlights the importance of monitoring immune responses at multiple time points rather than just before and after vaccination.

Future Perspectives

The continued development of MAGE-1 (96-104) as a component of cancer vaccines holds promise for several reasons. Its demonstrated immunogenicity, tumor specificity, and potential cross-cancer applications make it a valuable tool in the cancer immunotherapy arsenal.

Combination Therapies

Future approaches may combine MAGE-1 (96-104) peptide vaccines with other immunotherapeutic strategies, such as immune checkpoint inhibitors. Such combinations could potentially overcome the limitations observed with single-modality approaches and enhance clinical efficacy.

Enhanced Delivery Systems

Research into improved delivery systems and adjuvants could further enhance the immunogenicity of MAGE-1 (96-104). Libraries of overlapping "long" peptides or highly immunogenic recombinant vectors might prove more effective in promoting robust class I-restricted responses than traditional approaches .

Personalized Approaches

Given the HLA restriction of MAGE-1 (96-104), personalized approaches that match peptide vaccines to patient HLA types could optimize therapeutic outcomes. Combining multiple HLA-restricted epitopes from MAGE-A1 and other tumor antigens could broaden the applicability of these vaccines to more diverse patient populations.

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